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Cat. No.: B10861802 Get Quote

Persistent infection with high-risk human papillomavirus (HPV), particularly type 16, is the

primary driver of cervical cancer and a significant contributor to other anogenital and

oropharyngeal cancers.[1][2] The viral oncoproteins E6 and E7 are central to the malignant

transformation process, as they are constitutively expressed in tumor cells and disrupt critical

tumor suppressor pathways.[3] This constant expression of foreign, viral proteins makes them

ideal targets for therapeutic interventions designed to stimulate the host immune system

against the cancer.[1][3]

Within the HPV16 E7 oncoprotein, the nonapeptide spanning amino acids 49 to 57 has been

identified as a highly immunogenic epitope, capable of eliciting potent anti-tumor immune

responses.[4][5][6] This guide provides a detailed technical overview of the HPV E7 (49-57)

peptide, its molecular characteristics, immunological function, and its application in research

and the development of cancer vaccines and immunotherapies.

Molecular Profile of HPV E7 (49-57)
The E7 (49-57) peptide is a specific sequence of nine amino acids that has been extensively

validated as a key target for the immune system in the context of HPV16 infection.[7]

Table 1: Molecular Characteristics of HPV E7 (49-57)
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Property Value Source

Amino Acid Sequence RAHYNIVTF [4][5][7][8][9][10][11][12]

Three-Letter Code
Arg-Ala-His-Tyr-Asn-Ile-Val-

Thr-Phe
[9][11]

Molecular Weight ~1120.3 g/mol [9][10][11][13]

Origin
Human Papillomavirus Type 16

(HPV16) E7 Protein
[4][5][13]

Homology
The homologous sequence is

also found in HPV-18.[7]

This specific sequence, RAHYNIVTF, is recognized as a potent cytotoxic T lymphocyte (CTL)

epitope.[4][5][13] Its efficacy is fundamentally linked to its ability to be presented by Major

Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells, thereby

flagging them for destruction by the immune system.

Immunological Function: A Beacon for Cytotoxic T
Cells
The primary function of the E7 (49-57) peptide is to act as an immunological epitope that

activates CD8+ cytotoxic T lymphocytes (CTLs), the primary effector cells in anti-tumor

immunity.[3][14][15] This process is governed by the principles of antigen presentation via the

MHC class I pathway.

Mechanism of Action: MHC Class I Presentation

Protein Degradation: Inside an HPV-infected cancer cell, the E7 oncoprotein is degraded by

the proteasome into smaller peptide fragments, including the E7 (49-57) sequence.[15][16]

Peptide Transport: These peptides are transported from the cytosol into the endoplasmic

reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[14][15][17]

MHC Loading: Within the ER, the E7 (49-57) peptide is loaded onto a newly synthesized

MHC class I molecule. This peptide-MHC complex is essential for the stability and proper
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folding of the MHC molecule.[14][18]

Surface Presentation: The stable peptide-MHC complex is then transported to the cell

surface, where it is "presented" to the immune system.[14][18]

T-Cell Recognition: Circulating CD8+ CTLs with a T-cell receptor (TCR) that specifically

recognizes the E7 (49-57)-MHC complex will bind to the cancer cell. This binding, along with

co-stimulatory signals, activates the CTL.

Tumor Cell Lysis: Upon activation, the CTL releases cytotoxic granules (containing perforin

and granzymes) that induce apoptosis (programmed cell death) in the cancer cell, effectively

eliminating it.[4]

MHC Restriction: The Importance of HLA-A*02:01

A critical aspect of this peptide's function is its MHC restriction. The RAHYNIVTF peptide binds

with high affinity to the human MHC class I allele HLA-A02:01 and the murine equivalent H-
2Db.[7][9][10][19] This specificity is crucial; the peptide will only elicit a strong immune
response in individuals or animal models expressing this particular MHC allele. While some
studies have explored its binding to other HLA-A2 variants with varying results, its primary
utility in research and clinical development is linked to HLA-A02:01.[20] This explains why it is a

cornerstone of preclinical studies using C57BL/6 mice (which express H-2Db) and a focus for

therapies targeting the large portion of the human population positive for HLA-A2.[4][5][19]
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Caption: MHC Class I presentation of the HPV E7 (49-57) peptide.
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Applications in Research and Therapeutic
Development
The well-characterized nature of the E7 (49-57) epitope makes it an invaluable tool for

developing and evaluating HPV-targeted immunotherapies.

Therapeutic Vaccines: Peptide-based vaccines incorporating the RAHYNIVTF sequence are

designed to stimulate a potent, targeted CD8+ T-cell response against HPV16-positive

tumors.[5][21] Studies have shown that immunization with this peptide can protect mice

against challenges with E7-expressing tumor cells and even eradicate established tumors.[4]

[5]

Immune Monitoring: The peptide is widely used as a stimulus in immunological assays to

quantify the strength of E7-specific T-cell responses in vaccinated subjects or patients

undergoing immunotherapy.[6][8] Assays like ELISpot and intracellular cytokine staining

(ICS) use this peptide to measure the frequency of T cells that secrete effector cytokines like

interferon-gamma (IFN-γ).[1][8]

Adoptive Cell Therapy: Researchers can expand E7 (49-57)-specific T cells ex vivo for use in

adoptive cell transfer therapies, where a large population of tumor-specific T cells is infused

into a patient.

Preclinical Models: Its robust immunogenicity in H-2Db-expressing mice makes it a standard

antigen for testing novel vaccine adjuvants, delivery systems (e.g., nanoparticles, virus-like

particles), and combination therapies, such as those pairing a vaccine with checkpoint

inhibitors like anti-PD-1.[2][6][21]

Experimental Methodologies: A Practical Guide
Harnessing the HPV E7 (49-57) peptide in a research setting requires standardized, validated

protocols. Here, we outline the methodology for a common application: quantifying antigen-

specific T-cell responses using an IFN-γ ELISpot assay.

Protocol: IFN-γ ELISpot for Measuring E7 (49-57)-
Specific T-Cell Responses
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This protocol describes the quantification of E7 (49-57)-specific T cells from splenocytes of

immunized mice or human peripheral blood mononuclear cells (PBMCs). The Enzyme-Linked

Immunospot (ELISpot) assay is highly sensitive for detecting cytokine-secreting cells at a

single-cell level.[22][23]

I. Materials & Reagents

Cells: Freshly isolated or cryopreserved PBMCs or splenocytes.[22]

Peptide: Lyophilized HPV E7 (49-57) peptide (RAHYNIVTF), high purity (>95%).[8][11]

Controls:

Negative Control: DMSO (peptide solvent) or a scrambled peptide sequence.[8][24]

Positive Control: Phytohemagglutinin (PHA) or a CEF peptide pool for human cells.[24]

ELISpot Plate: 96-well PVDF membrane plate.[22]

Reagents: IFN-γ ELISpot kit containing:

Capture Antibody (anti-IFN-γ)

Detection Antibody (biotinylated anti-IFN-γ)

Streptavidin-Enzyme Conjugate (e.g., Streptavidin-ALP or -HRP)

Substrate (e.g., BCIP/NBT or AEC)

Culture Medium: RPMI-1640 supplemented with 10% FBS and Penicillin-Streptomycin.

Buffers: Sterile PBS, PBS-Tween20 (PBST).

II. Step-by-Step Methodology

Day 1: Plate Coating

Activate Plate: Pre-wet the PVDF membrane by adding 15-20 µL of 35-70% ethanol to each

well for 1 minute.[23][25]
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Wash: Decant the ethanol and wash the plate 5 times with 200 µL/well of sterile water.[25]

Coat: Dilute the anti-IFN-γ capture antibody to the manufacturer's recommended

concentration in sterile PBS. Add 100 µL to each well.[25]

Incubate: Seal the plate and incubate overnight at 4°C.[23]

Day 2: Cell Stimulation

Prepare Peptide Stock: Reconstitute the lyophilized E7 (49-57) peptide in a small amount of

DMSO, then dilute to a stock concentration (e.g., 1 mg/mL) with sterile, tissue-culture grade

water. Aliquot and store at -20°C or below.[24]

Wash & Block Plate: Decant the coating antibody. Wash the plate 3-5 times with 200 µL/well

of sterile PBS. Block the plate by adding 200 µL/well of complete culture medium and

incubating for at least 1 hour at 37°C.

Prepare Cells: Thaw (if frozen) and count cells. Adjust cell concentration to 2.5-3 x 10^6

cells/mL in complete medium. A typical assay uses 2.5 x 10^5 cells per well.[22][24]

Prepare Stimuli: Prepare 2X working solutions of the E7 peptide (final concentration typically

1-10 µg/mL), negative control (DMSO), and positive control (PHA) in complete medium.[24]

Plate Cells & Stimuli: Decant the blocking medium. Add 100 µL of cell suspension to each

well. Add 100 µL of the 2X stimuli to the appropriate wells.

Incubate: Place the plate in a 37°C, 5% CO2 humidified incubator for 18-24 hours. Do not

disturb the plate during incubation to ensure distinct spot formation.[23]

Day 3: Detection and Development

Lyse Cells: Decant the medium and cells. Wash the plate 3 times with PBS, followed by 3-5

times with PBST.

Add Detection Antibody: Dilute the biotinylated detection antibody in a blocking buffer (e.g.,

PBS with 0.5% BSA). Add 100 µL to each well and incubate for 2 hours at room temperature

or 37°C.[23]
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Add Enzyme Conjugate: Wash the plate 5 times with PBST. Add 100 µL of diluted

streptavidin-enzyme conjugate to each well. Incubate for 1 hour at room temperature.[23]

Develop Spots: Wash the plate a final time (3x PBST, 3x PBS to remove all Tween). Add 100

µL of the substrate solution to each well. Monitor spot development closely (5-30 minutes).

Stop Reaction: Stop development by washing thoroughly with deionized water. Allow the

plate to dry completely in the dark.

Analysis: Count the spots in each well using an automated ELISpot reader. The resulting

data represent the number of IFN-γ secreting cells per number of cells plated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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